N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMNWGYMQFOBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacylhydrazide Intermediate Synthesis
2-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with hydrazine hydrate yields the diacylhydrazide:
$$
\text{2-Chlorobenzoic acid} \xrightarrow{\text{SOCl}2} \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{N'-(2-chlorobenzoyl)hydrazine}
$$
Key conditions:
Cyclodehydration to 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Cyclization of the diacylhydrazide employs phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA):
$$
\text{N'-(2-Chlorobenzoyl)hydrazine} \xrightarrow{\text{POCl}_3} \text{5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine}
$$
Optimized protocol :
- POCl₃ : 10 equivalents, reflux at 110°C for 6 hours.
- Workup : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate.
- Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Acylation of Oxadiazole Amine with Cyclohexanecarboxylic Acid
The final step involves coupling 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine with cyclohexanecarboxylic acid via amide bond formation. Two methods dominate: acid chloride activation and carbodiimide-mediated coupling .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Applications
Mechanism of Action : Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through mechanisms such as inhibiting histone deacetylases (HDAC) and thymidylate synthase. These interactions can disrupt cellular proliferation and promote cell cycle arrest.
Case Studies :
- Antiproliferative Activity : A study evaluated various oxadiazole derivatives against several cancer cell lines. N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide exhibited significant cytotoxicity against leukemia cell lines, demonstrating over 80% inhibition at concentrations as low as .
- Molecular Docking Studies : The compound was subjected to molecular docking studies against key targets involved in cancer progression. Results indicated strong binding affinities, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The presence of the oxadiazole ring enhances the compound's antimicrobial activity against various pathogens.
Mechanism of Action : The antimicrobial properties are attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways within microbial cells.
Case Studies :
- In Vitro Antibacterial Activity : The compound was tested against both Gram-positive and Gram-negative bacteria. It demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antibacterial agent .
- Antifungal Evaluation : In addition to antibacterial activity, this compound showed promising antifungal properties against common fungal strains, further establishing its broad-spectrum antimicrobial potential .
Summary of Biological Activities
The following table summarizes the observed biological activities of this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | CCRF-CEM (leukemia) | >80% inhibition | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antifungal | Candida albicans | MIC comparable to fluconazole | 2024 |
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors related to its biological activities .
Comparison with Similar Compounds
Structural Differences :
- Substituent Position: The target compound has a 2-chlorophenyl group, whereas Compound 6f (from ) features a 4-chloro-2-phenoxyphenyl substituent. The phenoxy group in 6f introduces an additional oxygen atom and a bulkier aromatic system.
- Electronic Effects: The phenoxy group in 6f may increase electron density compared to the simpler 2-chlorophenyl group, altering reactivity or binding interactions.
Physicochemical Implications :
- Spectral Data : Compound 6f’s IR and NMR data () indicate characteristic oxadiazole and carboxamide peaks, aligning with the target compound’s expected spectral profile.
Comparison with Tetrazole- and Triazole-Based Analogs
Heterocycle Differences :
and describe tetrazole- and triazole-based compounds (e.g., N-5-tetrazolyl-N′-aroyl ureas and 1,2,4-triazole-3-carboxyl derivatives). These heterocycles differ from oxadiazoles in electronic and hydrogen-bonding properties:
- Tetrazoles : Highly aromatic and acidic (due to NH tautomerism), favoring ionic interactions.
- Oxadiazoles : Electron-deficient, favoring π-π stacking and dipole interactions.
Comparison with N-(2-Chlorophenyl)-3-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]piperidine-1-carboxamide
Key Structural Variations :
- Oxadiazole Substituent : The compared compound () has a trifluoromethyl group at the oxadiazole 5-position, whereas the target compound has a 2-chlorophenyl group. The CF₃ group enhances electronegativity and metabolic stability.
- Carboxamide Backbone : The target compound uses a cyclohexane ring, while ’s analog employs a piperidine ring, introducing a basic nitrogen atom that could influence solubility and pH-dependent interactions.
Physicochemical Properties :
- Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP) compared to the 2-chlorophenyl group.
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Chemical Structure and Properties
The molecular formula of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is C15H14ClN3O2, with a molecular weight of approximately 303.74 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group and the cyclohexanecarboxamide moiety contributes to its unique reactivity and potential biological interactions.
Biological Activity Overview
Research has shown that compounds containing the oxadiazole moiety often exhibit significant biological activities, including:
- Antimicrobial Activity : Many oxadiazole derivatives have demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Compounds with oxadiazole structures have been explored for their ability to inhibit tumor cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Some derivatives have been noted for their potential in reducing inflammation.
Comparative Analysis of Related Compounds
A comparative analysis of related compounds can provide insights into the expected biological activity of this compound. Below is a summary table of selected oxadiazole derivatives and their reported biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-benzamide | Similar oxadiazole structure | Anticancer |
| N-(5-(thienyl)-1,3,4-oxadiazol-2-yl)-carboxamide | Contains thiophene instead of phenyl | Antimicrobial |
| 5-Aryl-1,3,4-Oxadiazoles | General class with diverse aryl groups | Antifungal and anticancer |
This table illustrates that compounds with similar structural features have been associated with various biological activities, suggesting that this compound may also possess significant bioactivity.
Mechanistic Insights
The mechanism of action for oxadiazole derivatives often involves interactions with cellular targets that lead to apoptosis in cancer cells or inhibition of microbial growth. For instance:
- Apoptosis Induction : Certain oxadiazoles have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell cycle arrest and apoptosis .
- Cell Cycle Arrest : Compounds such as those derived from β-carbolines containing oxadiazole moieties have demonstrated the ability to cause cell cycle arrest at the G0/G1 phase .
- Antioxidant Activity : Some studies have indicated that oxadiazoles can exhibit antioxidant properties by scavenging free radicals .
Case Studies
While direct studies on this compound are scarce, several case studies on related compounds provide valuable insights:
- Anticancer Evaluation : In a study involving various 1,3,4-oxadiazole derivatives, significant anticancer activity was observed against multiple human tumor cell lines. For example, a derivative exhibited an IC50 value of 9.86 µM against PC-3 prostate cancer cells .
- Antimicrobial Screening : Another study evaluated the antimicrobial potential of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity in compounds structurally similar to this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
